molecular formula C7H8Cl3N B179293 2,6-Bis(chloromethyl)pyridine hydrochloride CAS No. 55422-79-2

2,6-Bis(chloromethyl)pyridine hydrochloride

Cat. No. B179293
CAS RN: 55422-79-2
M. Wt: 212.5 g/mol
InChI Key: FGBGOYAWNBDXCH-UHFFFAOYSA-N
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Description

2,6-Bis(chloromethyl)pyridine hydrochloride is an organic compound that is widely used in the synthesis of various compounds, including pharmaceuticals, agrochemicals, and other specialty chemicals. It is a heterocyclic building block for the synthesis of a variety of pyridine derivatives . It coordinates with metal ions through N-atom to form complexes .


Molecular Structure Analysis

The molecular formula of 2,6-Bis(chloromethyl)pyridine hydrochloride is C7H8Cl3N . The molecular weight is 212.51 . For more detailed structural analysis, you may refer to resources like ChemSpider .


Chemical Reactions Analysis

2,6-Bis(chloromethyl)pyridine is used in the synthesis of a variety of pyridine derivatives . It coordinates with metal ions through N-atom to form complexes . It’s also used in the synthesis of a sensitive fluorescent chemosensor for Hg2+, composed of two aminonaphthalimide fluorophores and a receptor of 2,6-bis(aminomethyl)pyridine .


Physical And Chemical Properties Analysis

2,6-Bis(chloromethyl)pyridine hydrochloride is a solid substance . It has a molecular weight of 212.51 . The InChI key is FGBGOYAWNBDXCH-UHFFFAOYSA-N .

Scientific Research Applications

Catalytic Activities in Organic Synthesis

2,6-Bis(chloromethyl)pyridine hydrochloride has been instrumental in the formation of pincer ligands, which are further utilized in catalytic activities. For instance, the ligand 2,6-bis((phenylseleno)methyl)pyridine has been synthesized and used to form palladium complexes. These complexes exhibit significant catalytic efficiency in the Heck coupling reaction, an important reaction for forming carbon-carbon bonds in organic synthesis (Das et al., 2009).

In Electrochemistry

The compound also finds applications in the field of electrochemistry. For example, the direct and cobalt(I) salen-catalyzed reduction of 2,6-bis(chloromethyl)pyridine at carbon cathodes in acetonitrile has been studied extensively. This process involves the stepwise cleavage of carbon-chlorine bonds and results in the formation of various products, showcasing the compound’s versatility in electrochemical reactions (Ji et al., 2001).

Luminescent Properties

The luminescent properties of 2,6-Bis(chloromethyl)pyridine hydrochloride derivatives have been studied, highlighting their potential application in materials science. Cadmium complexes of this compound show significant luminescent properties at room temperature, indicating their potential use in optical materials and devices (Fan et al., 2004).

Coordination Chemistry

In coordination chemistry, 2,6-Bis(chloromethyl)pyridine hydrochloride serves as a precursor for various complex ligands. For instance, N-heterocyclic complexes of Rhodium and Palladium have been synthesized using this compound, showcasing its utility in forming complexes with transition metals (Simons et al., 2003).

Safety And Hazards

This compound is harmful if swallowed, causes skin irritation, serious eye damage, and may cause respiratory irritation . It’s recommended to avoid breathing dust/fume/gas/mist/vapours/spray, and to wear protective gloves/clothing/eye protection/face protection .

properties

IUPAC Name

2,6-bis(chloromethyl)pyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7Cl2N.ClH/c8-4-6-2-1-3-7(5-9)10-6;/h1-3H,4-5H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGBGOYAWNBDXCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)CCl)CCl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8Cl3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20970771
Record name 2,6-Bis(chloromethyl)pyridine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20970771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Bis(chloromethyl)pyridine hydrochloride

CAS RN

55422-79-2
Record name 55422-79-2
Source DTP/NCI
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Record name 2,6-Bis(chloromethyl)pyridine--hydrogen chloride (1/1)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6-bis(chloromethyl)pyridine;hydrochloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
CG Wahlgren, AW Addison - Journal of heterocyclic chemistry, 1989 - Wiley Online Library
Procedures are described for the preparation of various bidentate and potentially tridentate chelating agents. These incorporate pyridyl, benzimidazole, imidazole or phenolic moieties. …
Number of citations: 20 onlinelibrary.wiley.com
AA Watson, DA House, PJ Steel - Inorganica chimica acta, 1987 - Elsevier
Synthesis of the new tridentate ligand, 2,6-bis(pyrazol-1-ylmethyl)pyridine (6) and its chiral derivatives (11–15) are described. The preparations of complexes of these ligands with …
Number of citations: 75 www.sciencedirect.com
AV Chuchuryukin, HP Dijkstra, B Suijkerbuijk… - Russian journal of …, 2003 - Springer
Mono- and tris-3,5- and 2,6-pyridinediyl-containing macroheterocycles were synthesized by metathesis of olefin-substituted pyridines in the coordination sphere of mono- and tris-…
Number of citations: 12 link.springer.com
E Zahradnikova, I Císařová, B Drahoš - Polyhedron, 2022 - Elsevier
Three pyridine-based macrocyclic ligands, two containing one pyridine pendant arm (L 1 and L 2 ) and one containing piperazine rings in the macrocyclic scaffold (L 3 ), with an …
Number of citations: 2 www.sciencedirect.com
R Balamurugan, M Palaniandavar, RS Gopalan… - Inorganica chimica …, 2004 - Elsevier
Copper(II) complexes of a series of linear pentadentate ligands containing two benzimidazoles, two thioether sulfurs and a amine nitrogen, viz. N,N ′ -bis{4 ′ -(2″-benzimidazolyl)(…
Number of citations: 35 www.sciencedirect.com
KJ Takeuchi, DH Busch, N Alcock - Journal of the American …, 1983 - ACS Publications
A family of macrobicyclic ligands has been designed as prototypes of a new class of coordination catalysts. The ligand simultaneously chelatesto a metal ion, thereby creating a reactive …
Number of citations: 47 pubs.acs.org
BH Pearce - 2017 - scholar.sun.ac.za
In this study, imidazolyl- and pyrazolylpyridine ligands, along with sodium dodecylbenzenesulfonate (SDBS) as synergist, was investigated as potential selective extractants of nickel(II) …
Number of citations: 0 scholar.sun.ac.za
M Seitz - 2005 - epub.uni-regensburg.de
A number of novel chiral, pentadentate bis(oxazoline)-pyridine-ligands and the corresponding metal complexes were synthesized. Especially the mononuclear complexes of late …
Number of citations: 7 epub.uni-regensburg.de

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